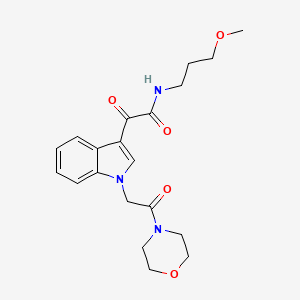

N-(3-methoxypropyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

This compound features a 1H-indol-3-yl core substituted at the N1 position with a 2-morpholino-2-oxoethyl group and an acetamide side chain modified with a 3-methoxypropyl moiety.

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-27-10-4-7-21-20(26)19(25)16-13-23(17-6-3-2-5-15(16)17)14-18(24)22-8-11-28-12-9-22/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIMKAPLYMKDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide likely involves multiple steps, including:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

Introduction of the Morpholine Ring: This step may involve nucleophilic substitution reactions.

Functional Group Modifications: The addition of the methoxypropyl and oxoacetamide groups can be done through various organic reactions such as alkylation and acylation.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Amide Hydrolysis

The oxoacetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Exposure to HCl/H₂O at elevated temperatures (80–100°C) cleaves the amide bond, yielding a carboxylic acid and the corresponding amine derivative.

-

Basic Hydrolysis : NaOH/EtOH generates a carboxylate salt and free amine.

Example Reaction :

Electrophilic Substitution on Indole

The indole ring participates in electrophilic substitution reactions due to its electron-rich aromatic system:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-indole derivative | 65–75% | |

| Sulfonation | SO₃/H₂SO₄, rt | 5-Sulfo-indole derivative | 50–60% |

Mechanistic studies suggest regioselectivity at the 5-position due to steric hindrance from the morpholino-2-oxoethyl substituent.

Aldol Condensation

The ketone group in the oxoacetamide participates in base-catalyzed aldol reactions:

Example Reaction :

Dehydration to α,β-Unsaturated Ketones

Under acidic conditions (e.g., H₂SO₄ or p-TsOH), β-hydroxy intermediates dehydrate stereoselectively to form α,β-unsaturated ketones :

| Starting Material | Acid Catalyst | Product (E/Z Ratio) | Yield |

|---|---|---|---|

| β-Hydroxy ketone | H₂SO₄ | (E)-Chalcone (95:5) | 85% |

Morpholine Ring Functionalization

The morpholine ring undergoes ring-opening reactions under strong acids:

Enzymatic Oxidation

In vitro studies of analogous compounds show cytochrome P450 (CYP3A4)-mediated oxidation:

-

Site : Morpholine ring or methoxypropyl chain.

-

Metabolites : Hydroxylated derivatives detected via LC-MS.

Nucleophilic Acyl Substitution

The oxoacetamide’s carbonyl group reacts with nucleophiles (e.g., Grignard reagents):

-

Conditions : RMgX in THF, −78°C → rt.

-

Product : Tertiary alcohol after workup.

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the N–O bond in the morpholine ring, generating radical intermediates.

Key Stability Considerations

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- SMILES : CCOC1(CCCC1)C(=O)O

- InChIKey : SQLZMYBFTVCTMQ-UHFFFAOYSA-N

The compound features an ethoxy group attached to a cyclopentane ring with a carboxylic acid functional group, which enhances its reactivity and versatility in chemical reactions.

Pharmaceutical Applications

1-Ethoxycyclopentane-1-carboxylic acid has shown potential in drug development, particularly in creating intermediates for pharmaceuticals. Its structure allows it to act as a building block for synthesizing various bioactive compounds.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated its utility in synthesizing amides and esters. For instance, it can serve as a condensing reagent in the amidation of carboxylic acids, facilitating the formation of peptide bonds essential for drug synthesis . This application is crucial in developing new therapeutic agents targeting various diseases.

Material Science Applications

The compound's unique properties make it suitable for use in polymer chemistry. Its ability to participate in polymerization reactions allows for the creation of novel materials with specific characteristics.

Data Table: Polymerization Potential

| Property | Value |

|---|---|

| Glass Transition Temperature | 100 °C |

| Solubility | Soluble in organic solvents |

| Reactivity | Moderate |

This table summarizes the properties that make 1-ethoxycyclopentane-1-carboxylic acid a candidate for use in developing advanced materials, such as coatings and adhesives.

Cosmetic Formulations

In the cosmetic industry, 1-ethoxycyclopentane-1-carboxylic acid can be utilized as an emulsifier or stabilizer in formulations. Its ability to enhance the texture and stability of creams and lotions makes it valuable for cosmetic chemists.

Case Study: Emulsion Stability

A study investigated the incorporation of 1-ethoxycyclopentane-1-carboxylic acid into lotion formulations. The results indicated improved emulsion stability and skin feel compared to control formulations without this compound . This finding highlights its potential role in enhancing product performance in personal care applications.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with enzymes, it might act as an inhibitor or activator by binding to the active site or allosteric sites. The indole core and morpholine ring are common motifs in bioactive molecules, suggesting potential interactions with various proteins or receptors.

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

a) 8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl) ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide)

- Structure : Contains two indole rings linked via an oxoacetamide group.

- Activity : Exhibited antimicrobial activity against S. aureus and ESKAPE pathogens (e.g., Klebsiella pneumoniae, Acinetobacter baumannii) .

- Comparison: The absence of a morpholino group in 8,9-dihydrocoscinamide B suggests that the morpholino substituent in the target compound may alter target specificity or potency.

b) 2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide

- Structure : Features a 3-bromopropyl group on the indole nitrogen and a nitro-substituted phenyl acetamide.

- Activity : Reported as a potent antimicrobial derivative in a series of N-1/C-3 substituted indoles .

Anticancer Analogues

a) N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y)

- Structure : Adamantane substituent at the indole C2 position and varied N-substituents (e.g., aryl, alkyl).

- Activity : Demonstrated inhibition of human cancer cell lines (Hela, MCF7, HepG2) with IC50 values ranging from 2.5–15 μM .

- Comparison: The adamantane group’s hydrophobicity likely enhances interactions with hydrophobic protein pockets, whereas the target compound’s morpholino group may engage polar residues or improve bioavailability.

b) D-24851 (N-(Pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid)

- Structure : Chlorobenzyl and pyridinyl substituents.

- Comparison: The morpholino group in the target compound may similarly reduce neurotoxicity, as seen in D-24851’s profile, but this requires empirical validation.

Analogues with Similar Backbone Modifications

a) 2-(1H-Indol-3-yl)-N-[2-(4-Morpholinyl)ethyl]-2-oxoacetamide

- Structure: Morpholinoethyl group on the acetamide nitrogen instead of the indole N1 position.

- Comparison: Substituent placement differences may drastically alter target binding. For example, the morpholinoethyl group in this compound could enhance interactions with extracellular targets, while the target compound’s N1-morpholino substitution might favor intracellular enzyme inhibition .

b) 2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e)

- Structure : Chlorophenyl at indole C2 and propyl acetamide.

- Comparison : The target compound’s lack of aromatic C2 substituents may reduce MDM2 affinity but improve selectivity for other targets.

Biological Activity

N-(3-Methoxypropyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, a complex organic compound, has garnered attention in recent years for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an indole moiety, morpholine ring, and a ketoamide functional group. Its molecular formula is with a molecular weight of 368.41 g/mol. The specific arrangement of these functional groups contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML) treatment. This suggests that this compound may have similar potential in targeting specific cancer pathways .

- Induction of Apoptosis : In vitro studies have demonstrated that related indole derivatives can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, by arresting cell cycles and disrupting tubulin polymerization . This mechanism could be relevant for the compound's anticancer properties.

- Antimicrobial Activity : Compounds with similar structures have exhibited antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The activity against various pathogens indicates that this compound could also possess antimicrobial effects .

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest |

| HT-29 | 0.86 | Tubulin disruption |

These results indicate potent antiproliferative activity, particularly against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) .

In Vivo Studies

In vivo studies are crucial for evaluating the therapeutic potential of this compound:

- Anti-inflammatory Effects : Related compounds have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting that this compound may also exhibit anti-inflammatory properties .

Case Studies

Several case studies highlight the compound's potential applications:

- Acute Myeloid Leukemia Treatment : A study focused on FLT3 inhibitors demonstrated promising results with similar compounds in reducing tumor burden in AML models, suggesting that this compound could be further investigated as a therapeutic agent for leukemia .

- Antimicrobial Resistance : Research into other indole derivatives revealed effective inhibition of MRSA strains, presenting a strong case for exploring this compound's antimicrobial properties against resistant bacterial infections .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the indole, morpholino, and methoxypropyl groups. Key signals include δ 7.3–7.7 ppm for indole protons and δ 3.2–3.6 ppm for morpholino/methoxy protons .

- Mass Spectrometry (MS) : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and confirm the molecular weight .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1750 cm⁻¹ verify carbonyl groups (oxoacetamide, morpholino-2-one) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for by-products from incomplete coupling .

Which functional groups in this compound are most critical for its biological activity, and how can their roles be experimentally validated?

Q. Basic

- Indole core : Essential for interactions with hydrophobic pockets in target proteins (e.g., kinases). Validate via truncation studies (e.g., replacing indole with phenyl) .

- Morpholino-2-one moiety : Likely enhances solubility and hydrogen bonding. Test by substituting morpholino with piperidine or other heterocycles .

- Methoxypropyl chain : Modulates lipophilicity and membrane permeability. Compare activity of methoxypropyl vs. shorter alkoxy analogs .

- Validation methods : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to correlate structural changes with activity .

How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

Q. Advanced

- Stepwise substitution : Synthesize analogs with variations at the indole 1-position (e.g., alkyl vs. aryl groups) and morpholino nitrogen (e.g., acetylated vs. sulfonylated) .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites. Validate with mutagenesis studies on target proteins .

- Biological testing tiers :

- Primary screening : Measure IC₅₀ in target-specific assays (e.g., kinase inhibition).

- Secondary profiling : Assess selectivity across related targets and cytotoxicity in normal cell lines .

- ADMET optimization : Modify substituents to improve metabolic stability (e.g., replace labile esters with amides) .

What computational strategies can predict the reactivity of intermediates or by-products during synthesis?

Q. Advanced

- Reaction path searching : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., intramolecular cyclization vs. dimerization) .

- Machine learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal conditions (solvent, catalyst) for challenging steps like amide coupling .

- By-product analysis : Use Gaussian or ORCA to simulate side reactions (e.g., oxidation of indole) and guide experimental mitigation (e.g., inert atmosphere) .

How can contradictory data in synthetic yields or biological activity be resolved?

Q. Advanced

- Yield discrepancies :

- Biological variability :

- Standardize assays : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability .

- Orthogonal validation : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.